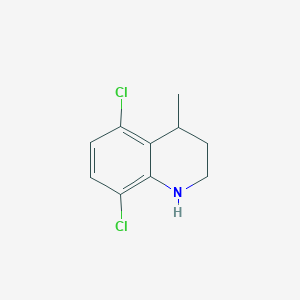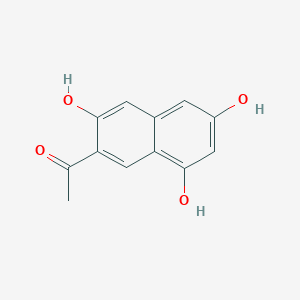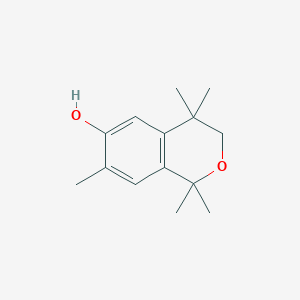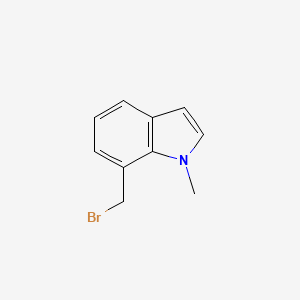
4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by the presence of a chlorine atom at the fourth position, an oxo group at the first position, and a carboxylic acid group at the third position of the isoquinoline ring. This compound is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-1,2-dihydroisoquinoline.
Oxidation: The 4-chloro-1,2-dihydroisoquinoline is then oxidized to introduce the oxo group at the first position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Uniqueness
4-Chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to the presence of the chlorine atom at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and industrial chemicals.
Propiedades
Fórmula molecular |
C10H6ClNO3 |
|---|---|
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
4-chloro-1-oxo-2H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-7-5-3-1-2-4-6(5)9(13)12-8(7)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Clave InChI |
AKXALFHSAUQQOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)







![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)


![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)
